molecular formula C10H19ClN2O2 B13572126 3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride

3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride

Cat. No.: B13572126
M. Wt: 234.72 g/mol
InChI Key: SQVSOTRPVBTFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride typically involves the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane. The reaction is carried out at room temperature with stirring for 45 minutes, followed by the addition of more hydrochloric acid and continued stirring for 16 hours. The resulting solid is collected by filtration, washed with ethyl acetate, and dried under high vacuum to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride
  • 2-(Piperidin-4-yloxy)pyrazine hydrochloride
  • 3-[(Piperidin-4-yloxy)methyl]pyridine

Uniqueness

3-(Piperidin-4-yloxy)piperidin-2-onehydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

3-piperidin-4-yloxypiperidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c13-10-9(2-1-5-12-10)14-8-3-6-11-7-4-8;/h8-9,11H,1-7H2,(H,12,13);1H

InChI Key

SQVSOTRPVBTFRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)OC2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.